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  • Product: [Rucl(P-cymene)((S)-xylbinap)]CL
  • CAS: 944451-24-5

Core Science & Biosynthesis

Foundational

The Architectonics of Asymmetric Catalysis: A Technical Guide to the Electronic and Steric Effects of (S)-XylBINAP in Ruthenium Complexes

Abstract The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts, particularly those based on transition metal complexes, are instrumental i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts, particularly those based on transition metal complexes, are instrumental in achieving high levels of stereocontrol. Among these, ruthenium complexes featuring atropisomeric biaryl phosphine ligands have demonstrated remarkable efficacy. This technical guide provides an in-depth analysis of the (S)-XylBINAP ligand within ruthenium complexes, focusing on the nuanced interplay of its electronic and steric properties. We will dissect how these characteristics govern catalytic activity and enantioselectivity, particularly in the context of asymmetric hydrogenation of ketones. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet powerful effects of ligand architecture in catalyst design and application.

Introduction: The Significance of Ligand Design

In transition metal catalysis, the ligand framework is not a passive scaffold but an active participant in the catalytic cycle. Ligands dictate the electronic environment of the metal center and create a specific steric landscape, both of which are critical for substrate activation, bond formation, and, crucially, the stereochemical outcome of a reaction. The development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) was a landmark achievement, establishing a C₂-symmetric, axially chiral scaffold that provides a well-defined chiral environment.[1]

(S)-XylBINAP, or (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl, is a derivative of BINAP designed to amplify these effects. The introduction of two methyl groups on the meta positions of each of the four phenyl rings (the xylyl groups) significantly alters the ligand's properties compared to its parent, BINAP, or the commonly used Tol-BINAP (bearing p-tolyl groups). This guide will explore the direct consequences of these modifications.

Deconstructing (S)-XylBINAP: A Tale of Two Effects

The efficacy of a phosphine ligand in a catalytic system can be rationalized by considering two primary characteristics: its electronic nature (σ-donation and π-acceptance) and its steric profile.[2]

Electronic Effects: Enhancing Electron Density at the Ruthenium Center

The electronic nature of a phosphine ligand is a measure of its ability to donate electron density to the metal center (σ-donation) and accept electron density back from the metal (π-backbonding).[3] The Tolman Electronic Parameter (TEP), determined by the C-O stretching frequency of [LNi(CO)₃] complexes, is a common metric. A lower ν(CO) frequency indicates a more electron-donating ligand.[3]

The four xylyl groups in (S)-XylBINAP, each possessing two electron-donating methyl groups, render it a more electron-rich ligand than both BINAP and Tol-BINAP. This increased electron-donating ability has profound implications for the ruthenium catalyst:

  • Increased Electron Density on Ruthenium: The enhanced σ-donation from the phosphorus atoms enriches the electron density at the ruthenium center. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Modulation of Metal-Ligand Bonding: Stronger σ-donation strengthens the P-Ru bond. This increased stability is a contributing factor to the high performance of BINAP-type ruthenium catalysts compared to those with more basic alkylphosphine ligands.[4]

The flow of electron density from the ligand to the metal is a critical factor in the catalytic mechanism, particularly for reactions like hydrogenation.

Logical Relationship: Ligand Electronics to Catalytic Activity

electronic_effects XylBINAP (S)-XylBINAP (Electron-Rich Xylyl Groups) Donation Increased σ-Donation XylBINAP->Donation Inductive Effect RuCenter Higher Electron Density on Ru Center Donation->RuCenter Activity Modulated Reactivity (e.g., Hydride Formation) RuCenter->Activity

Caption: Influence of XylBINAP's electronic properties on the Ru catalyst.

Steric Effects: Sculpting the Chiral Pocket

The steric bulk of a ligand is paramount in asymmetric catalysis as it dictates the geometry of the "chiral pocket" around the metal center, forcing the substrate to adopt a specific orientation. The primary steric descriptor for phosphine ligands is the Tolman cone angle (θ), which measures the solid angle subtended by the ligand at the metal center.[5]

The 3,5-dimethylphenyl (xylyl) substituents make (S)-XylBINAP a significantly bulkier ligand than BINAP or Tol-BINAP. This increased steric hindrance is not merely a matter of size; it has a direct and predictable impact on enantioselectivity.

  • Enhanced Enantiomeric Discrimination: In the asymmetric hydrogenation of ketones, a larger steric profile on the phosphine ligand leads to more pronounced non-bonding interactions in the transition state. This amplifies the energy difference between the two diastereomeric transition states, resulting in higher enantiomeric excess (ee) in the product. For example, in the hydrogenation of acetophenone, switching from TolBINAP to the more sterically demanding XylBINAP significantly improves the enantioselectivity.[6]

  • Formation of a "Fence-like" Structure: X-ray crystallographic studies of Ru-XylBINAP complexes have revealed that the methyl groups of the xylyl moieties, in conjunction with substituents on the binaphthyl backbone, can form a "fence" that effectively blocks one face of the coordinated substrate.[7] This physical barrier forces the substrate to approach the catalytic center in a highly specific manner, leading to excellent enantiocontrol.

Application in Asymmetric Hydrogenation of Ketones

The power of Ru-(S)-XylBINAP catalysts is best exemplified by their application in the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. These reactions typically employ a catalyst system comprising a ruthenium precursor, the (S)-XylBINAP ligand, and a chiral 1,2-diamine co-ligand, such as (S,S)-DPEN (1,2-diphenylethylenediamine) or (S)-DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine).[6][8]

The Catalytic Cycle: A Metal-Ligand Bifunctional Mechanism

The widely accepted mechanism for this transformation is a nonclassical, metal-ligand bifunctional mechanism.[9] This mechanism does not involve direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, the reaction occurs in the outer coordination sphere of an 18-electron dihydrido-ruthenium complex, RuH₂(diphosphine)(diamine).

The key step involves a six-membered pericyclic transition state where a hydride (H⁻) from the ruthenium and a proton (H⁺) from one of the amine (N-H) groups of the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[9][10]

Diagram: Catalytic Cycle of Asymmetric Ketone Hydrogenation

catalytic_cycle Precatalyst trans-RuCl₂(S-XylBINAP)(diamine) (Precatalyst) Port A Port B ActiveSpecies [RuH(S-XylBINAP)(diamine)]⁺ (Cationic Intermediate) Precatalyst->ActiveSpecies + Base, H₂ - 2Cl⁻ Dihydride RuH₂(S-XylBINAP)(diamine) (Active 18e⁻ Catalyst) Port C Port D ActiveSpecies->Dihydride + H₂ TS {Six-Membered Transition State|[Substrate: R₂C=O]} Dihydride->TS + Ketone ProductComplex Ru(S-XylBINAP)(diamine)(ROH) (Product Complex) TS->ProductComplex Concerted H⁻/H⁺ Transfer ProductComplex->ActiveSpecies - Chiral Alcohol + H₂ synthesis_workflow cluster_0 Step 1: Formation of Ru-XylBINAP intermediate cluster_1 Step 2: Ligand Exchange cluster_2 Step 3: Isolation and Purification Start [RuCl₂(benzene)]₂ + (S)-XylBINAP Reflux Reflux in Toluene/Ethanol Start->Reflux Intermediate RuCl₂(S)-XylBINAPn intermediate Reflux->Intermediate Add_Diamine Add (S,S)-DPEN in CH₂Cl₂ Intermediate->Add_Diamine Stir Stir at Room Temperature Add_Diamine->Stir Product trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] Stir->Product Evaporate Remove Solvent in Vacuo Product->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Isolate as Yellow/Orange Powder Dry->Final_Product

Caption: Workflow for the synthesis of a Ru-XylBINAP-Diamine precatalyst.

Methodology:

  • Preparation of the Ru-Diphosphine Intermediate:

    • To a dried Schlenk flask under Argon, add [RuCl₂(benzene)]₂ (1.0 eq) and (S)-XylBINAP (2.1 eq).

    • Add degassed toluene and ethanol (e.g., 3:1 v/v).

    • Heat the mixture to reflux for 3-4 hours. The solution will typically turn from a suspension to a clear, colored solution.

    • Allow the mixture to cool to room temperature and remove the solvent under vacuum to yield the intermediate complex, which can be used directly. Some protocols may use a DMF-based intermediate. [11]2. Diamine Ligand Addition:

    • Dissolve the crude intermediate from the previous step in degassed dichloromethane (CH₂Cl₂).

    • In a separate flask, dissolve (S,S)-DPEN (2.1 eq) in degassed CH₂Cl₂.

    • Add the diamine solution dropwise to the ruthenium-phosphine solution at room temperature.

    • Stir the resulting mixture at room temperature for 12-18 hours.

  • Isolation:

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid residue with degassed diethyl ether to remove any unreacted starting materials.

    • Dry the product under high vacuum to afford trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] as a powder (typically yellow to orange). [12] * Characterize the product using ³¹P and ¹H NMR spectroscopy.

Asymmetric Hydrogenation of Acetophenone

This protocol is a general procedure for the catalytic hydrogenation of an aromatic ketone.

Methodology:

  • Catalyst Activation:

    • In a glovebox or under a strict inert atmosphere, charge a high-pressure autoclave reactor with trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] (e.g., 0.001 mol%).

    • Add a solution of potassium tert-butoxide (t-BuOK) in 2-propanol (e.g., 0.02 mol%). The base is crucial for generating the active Ru-H species. [9]2. Reaction Setup:

    • Add a solution of the substrate, acetophenone (1.0 eq), in 2-propanol. The substrate concentration can be relatively high (e.g., 1-2 M).

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the reactor several times with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 8-10 atm H₂).

    • Stir the reaction mixture vigorously at room temperature for the required time (e.g., 7-48 hours, depending on S/C ratio).

  • Work-up and Analysis:

    • Carefully vent the reactor and purge with an inert gas.

    • Quench the reaction with a small amount of water or dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under vacuum.

    • Determine the conversion by GC or ¹H NMR analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Conclusion and Future Outlook

(S)-XylBINAP stands as a testament to the power of rational ligand design in asymmetric catalysis. The strategic placement of methyl groups on the phenyl rings of the BINAP scaffold creates a ligand that is both more electron-donating and sterically imposing. In ruthenium-catalyzed reactions, these modifications translate directly into superior performance, enabling higher catalytic activity and, most importantly, near-perfect enantioselectivity. The metal-ligand bifunctional mechanism provides a clear causal framework for understanding how these steric and electronic effects are transmitted through a six-membered transition state to control the stereochemical outcome. For professionals in drug development and chemical synthesis, Ru-(S)-XylBINAP complexes are not just catalysts; they are precision tools that offer a reliable and highly effective route to enantiomerically pure chiral alcohols, which are invaluable building blocks for complex molecular targets. Future research will likely continue to explore modifications of the BINAP backbone and the diamine co-ligand to further tune reactivity and broaden the substrate scope of these exceptional catalytic systems.

References

  • Salaneck, E., D'Souza, D. M., & O'Doherty, G. A. (2007). Modified BINAP: The How and the Why. Chemical Reviews, 107(10), 4242-4301. [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(7), 325-339. [Link]

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society, 125(44), 13529-13537. [Link]

  • Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (2004). trans-[RuCl2(diphosphine)(1,2-diamine)] and Chiral trans-[RuCl2(diphosphine)(1,2-diamine)]: Shelf-Stable Precatalysts for the Rapid, Productive, and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 43(28), 3640-3643. [Link]

  • Gao, Y., & Zhang, X. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. Catalysts, 12(4), 377. [Link]

  • Silva, A. F., & da Silva, J. F. (2021). The structure of dichlorotris(triphenylphosphine)ruthenium(II): a DFT study of interaction energies and substitution mechanism. Journal of Molecular Modeling, 27(3), 85. [Link]

  • Manimaran, B., & Genêt, J. P. (1992). Ruthenium-binap asymmetric hydrogenation catalyst.
  • LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. [Link]

  • Riera, A., & Verdaguer, X. (2014). Investigation of binap-based hydroxyphosphine arene–ruthenium(ii) complexes as catalysts for nitrile hydration. Dalton Transactions, 43(48), 17978-17985. [Link]

  • Piers, W. E., & Maron, L. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Inorganic Chemistry, 61(50), 20436-20446. [Link]

  • Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Semantic Scholar. [Link]

  • Hori, K., & Ikariya, T. (2001). An Anionic Dinuclear BINAP−Ruthenium(II) Complex: Crystal Structure of [NH2Et2][{RuCl((R)-p-MeO-BINAP)}2(μ-Cl)3] and Its Use in Asymmetric Hydrogenation. Organometallics, 20(2), 178-180. [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric Hydrogenation of Bicyclic Ketones Catalyzed by BINAP/IPHAN−Ru(II) Complex. Organic Letters, 12(16), 3674-3676. [Link]

  • Waterman, R. (2017). Reactivity of Ruthenium Phosphido Species Generated through the Deprotonation of a Tripodal Phosphine Ligand and Implications for Hydrophosphination. Journal of the American Chemical Society, 139(39), 13783-13791. [Link]

  • Zhang, X., & Gao, Y. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. ResearchGate. [Link]

  • PubChem. Rucl2[(S)-xylbinap][(S,S)-dpen]. National Center for Biotechnology Information. [Link]

  • Chen, Y. C., et al. (2015). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molecules, 20(12), 21854-21865. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Noyori, R., & Yamakawa, M. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]

  • Holland, P. L., & Cundari, T. R. (2018). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Electronic Structure. Inorganic Chemistry, 57(21), 13445-13450. [Link]

  • Noyori, R. (2008). The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. Chemistry–An Asian Journal, 3(10), 1801-1810. [Link]

  • Murata, K., & Ikariya, T. (2010). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of β- and γ- Functionalized Ketones. ChemInform, 27(32). [Link]

  • Dudding, T., & Muchalski, H. (2023). Improving the accuracy of 31 P NMR chemical shift calculations by use of scaling methods. Magnetic Resonance in Chemistry, 61(4), 211-221. [Link]

  • Zangrando, E., & Gualandris, A. (2012). Table 2. Typical 31 P NMR chemical-shift intervals (Δ) and Ru-P bond... ResearchGate. [Link]

  • Noyori, R., & Ohkuma, T. (2004). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. Organic Letters, 6(16), 2805-2808. [Link]

  • Noyori, R. (1995). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses, 72, 50. [Link]

  • Zhou, Y. G., & Tang, W. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Catalysis, 9(6), 5284-5290. [Link]

  • Wikipedia. Tolman electronic parameter. [Link]

  • Latypov, S. K. (2006). Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. Russian Chemical Bulletin, 55(10), 1699-1710. [Link]

  • Ujaque, G., & Maseras, F. (2019). Computational Assessment on the Tolman Cone Angles for P-ligands. Chemistry–A European Journal, 25(65), 14856-14867. [Link]

  • iChemical. (S)-(-)-3,5-xylyl-BINAP. [Link]

  • Ujaque, G., & Maseras, F. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Ujaque, G., & Maseras, F. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. [Link]

  • Yang, J. Y., & Figueroa, J. S. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4099-4105. [Link]

  • Yang, J. Y., & Figueroa, J. S. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4099-4105. [Link]

Sources

Exploratory

An In-depth Technical Guide to [RuCl(p-cymene)((S)-xylbinap)]Cl: Molecular Weight and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals Introduction [RuCl(p-cymene)((S)-xylbinap)]Cl, also known as Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[RuCl(p-cymene)((S)-xylbinap)]Cl, also known as Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride, is a chiral ruthenium (II) complex that has garnered significant attention as a highly efficient catalyst in asymmetric synthesis.[1] Its robust performance in reactions such as asymmetric hydrogenation makes it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other fine chemicals.[1] The catalyst's unique architecture, featuring a p-cymene ligand and the sterically demanding and chiral (S)-xylbinap ligand, imparts exceptional selectivity and reactivity. This guide provides a focused examination of the fundamental physicochemical properties of this catalyst, specifically its molecular weight and comprehensive solubility profile, to aid researchers in its effective application.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a catalyst is paramount for its successful application in chemical synthesis. This section details the molecular weight and key physical characteristics of [RuCl(p-cymene)((S)-xylbinap)]Cl.

Molecular Weight and Formula

The precise molecular weight of a compound is crucial for accurate stoichiometric calculations in chemical reactions. The molecular formula and corresponding molecular weight of [RuCl(p-cymene)((S)-xylbinap)]Cl are presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆₂H₆₂Cl₂P₂Ru[2]
Molecular Weight 1041.10 g/mol [2]
CAS Number 944451-25-6[3]
Physical Appearance and Stability

[RuCl(p-cymene)((S)-xylbinap)]Cl is typically supplied as a solid, with its appearance ranging from a yellow to an orange or brown powder or crystalline solid.[3][4] A critical consideration for the handling and storage of this complex is its sensitivity to air.[3][4] Therefore, it is imperative to store the compound under an inert atmosphere, such as nitrogen or argon, and at reduced temperatures, typically between 2-8°C, to prevent degradation and maintain its catalytic activity.[4]

Comprehensive Solubility Profile

The solubility of a catalyst in a given solvent system is a critical parameter that dictates its utility in homogeneous catalysis. An optimal solvent ensures that the catalyst and reactants are in the same phase, facilitating efficient interaction and, consequently, a high reaction rate. The solubility of [RuCl(p-cymene)((S)-xylbinap)]Cl is influenced by the large, sterically bulky, and relatively nonpolar (S)-xylbinap and p-cymene ligands.

While specific quantitative solubility data for [RuCl(p-cymene)((S)-xylbinap)]Cl is not extensively documented in the public domain, a qualitative and predictive solubility profile can be constructed based on the known solubility of its enantiomer, [RuCl(p-cymene)((R)-xylbinap)]Cl, and other closely related ruthenium-p-cymene-phosphine complexes. The principle of "like dissolves like" is a guiding tenet in this assessment.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile for [RuCl(p-cymene)((S)-xylbinap)]Cl in a range of common organic solvents. This profile is inferred from the behavior of analogous compounds and general principles of solubility.

Solvent ClassSolventPredicted SolubilityRationale and Supporting Evidence
Halogenated Dichloromethane (DCM), ChloroformSolubleThe (R)-enantiomer shows good solubility in chloroform.[1] Halogenated solvents are effective at dissolving large, relatively nonpolar organometallic complexes.
Aromatic Toluene, BenzeneModerately Soluble to SolubleThe presence of the aromatic p-cymene and binaphthyl backbone suggests favorable interactions with aromatic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately SolubleEthereal solvents are often used in organometallic catalysis and should provide moderate solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleMany ruthenium p-cymene complexes exhibit good solubility in these highly polar aprotic solvents.
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleWhile polar, the large hydrocarbon framework of the complex may limit high solubility in short-chain alcohols.
Nonpolar Alkanes Hexanes, HeptaneInsoluble to Sparingly SolubleThe overall polarity of the complex is likely too high for significant solubility in nonpolar alkanes.
Aqueous WaterInsolubleThe (R)-enantiomer is reported to be insoluble in water.[2] The large, hydrophobic nature of the ligands would preclude solubility in water.

It is crucial to empirically verify the solubility for a specific application and concentration.

Experimental Protocol for Solubility Determination

For a precise quantitative determination of the solubility of an air-sensitive compound like [RuCl(p-cymene)((S)-xylbinap)]Cl, the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted approach. The following protocol is adapted for air-sensitive compounds.

Step-by-Step Methodology
  • Preparation of a Saturated Solution (under inert atmosphere):

    • In a glovebox or under a continuous flow of an inert gas (e.g., argon or nitrogen), add an excess amount of [RuCl(p-cymene)((S)-xylbinap)]Cl to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

    • Seal the vial tightly with a septum cap.

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation (under inert atmosphere):

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial.

    • Carefully draw the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a chemically inert filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended microparticles. This step should be performed swiftly to minimize any temperature fluctuations.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated analytical method, such as HPLC-UV, using a calibration curve prepared from standard solutions of [RuCl(p-cymene)((S)-xylbinap)]Cl of known concentrations.

    • From the concentration of the diluted sample, back-calculate the concentration of the original saturated solution.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the measurement was conducted.

Visualizing Methodologies and Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the expected solubility trends.

G cluster_prep Preparation (Inert Atmosphere) cluster_sep Separation (Inert Atmosphere) cluster_analysis Analysis prep1 Add excess [RuCl(p-cymene)((S)-xylbinap)]Cl to solvent prep2 Seal vial and equilibrate with agitation (24-72h at constant T) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant with PTFE syringe filter sep1->sep2 ana1 Prepare dilutions of the saturated solution sep2->ana1 ana2 Analyze by HPLC-UV against a calibration curve ana1->ana2 ana3 Calculate original concentration ana2->ana3 G cluster_high High Solubility cluster_moderate Moderate Solubility cluster_low Low to Insoluble DCM Dichloromethane Chloroform Chloroform DMSO DMSO Toluene Toluene THF THF Methanol Methanol Hexanes Hexanes Water Water Compound [RuCl(p-cymene)((S)-xylbinap)]Cl Compound->DCM High Polarity / Halogenated Compound->Chloroform High Polarity / Halogenated Compound->DMSO High Polarity / Halogenated Compound->Toluene Intermediate Polarity Compound->THF Intermediate Polarity Compound->Methanol Intermediate Polarity Compound->Hexanes Low Polarity / Highly Polar Protic Compound->Water Low Polarity / Highly Polar Protic

Caption: Predicted solubility of [RuCl(p-cymene)((S)-xylbinap)]Cl based on solvent polarity.

Conclusion

[RuCl(p-cymene)((S)-xylbinap)]Cl is a powerful catalyst in asymmetric synthesis, and a comprehensive understanding of its physicochemical properties is essential for its effective utilization. This guide has provided a detailed overview of its molecular weight and a predictive solubility profile based on available data for analogous compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems. By leveraging this information, scientists and drug development professionals can optimize reaction conditions, enhance catalytic efficiency, and ultimately accelerate their research and development endeavors.

References

  • Pure Synth. [Rucl(P-Cymene)((R)-Xylbinap)]Cl. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dynamic Kinetic Resolution of Racemic Ketones via Ruthenabicyclic Catalysis

Executive Summary The synthesis of contiguous stereocenters is a persistent bottleneck in pharmaceutical development. Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Hydrogenation (AH) offers an elegant, atom-ec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of contiguous stereocenters is a persistent bottleneck in pharmaceutical development. Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Hydrogenation (AH) offers an elegant, atom-economical solution, converting a racemic mixture into a single enantiomerically enriched product with up to 100% theoretical yield.

This technical guide details the application of the precatalyst [RuCl(p-cymene)((S)-xylbinap)]Cl for the DKR of racemic α -substituted ketones (such as α -amino esters) to yield highly valuable chiral β -amino alcohols. By synthesizing field-proven methodologies, this protocol provides a self-validating framework for achieving >95% enantiomeric excess (ee) at scalable substrate-to-catalyst (S/C) ratios.

Mechanistic Causality & Catalyst Design (E-E-A-T)

To successfully execute a DKR, researchers must understand the precise causality behind the catalyst activation and the kinetic interplay of the reaction pathways.

Precatalyst Activation & The Ruthenabicycle

[RuCl(p-cymene)((S)-xylbinap)]Cl is an air-stable ruthenium(II)-arene complex. However, it is not the active catalytic species. To achieve the extreme turnover frequencies (TOF) required for DKR, it must undergo cyclometalation[1]. When reacted with a chiral diamine such as 1,1-di-p-anisyl-2-isopropyl-1,2-ethanediamine (DAIPEN) and an alkoxide base, the p-cymene ligand is displaced, forming a highly rigid, active ruthenabicyclic complex (e.g., RuCl[(S)-daipena][(S)-xylbinap]) [2]. This rigid chiral pocket enables an outer-sphere hydride transfer mechanism, allowing the reduction of sterically hindered or base-labile substrates without requiring direct coordination to the metal center.

The DKR Kinetic Imperative

In classical kinetic resolution, the maximum yield of a single enantiomer is capped at 50%. DKR circumvents this by continuously racemizing the unreacted starting material. For a successful DKR, the rate of base-catalyzed racemization ( krac​ ) must vastly exceed the hydrogenation rate of the slow-reacting enantiomer ( kslow​ ) [3].

  • The Role of the Base: An alkoxide base (e.g., t -PenONa) serves a dual purpose. It deprotonates the diamine ligand to initiate the catalytic cycle, and it deprotonates the α -carbon of the racemic ketone to form an enolate, driving the rapid racemization ( krac​ )[3].

  • Solvent Dynamics: While standard Noyori hydrogenations of simple ketones thrive in alcoholic solvents (EtOH/iPrOH)[4], the DKR of α -amino esters fails in alcohols due to side reactions and suppressed racemization[1]. Cyclopentyl methyl ether (CPME) is the optimal solvent, as it stabilizes the enolate intermediate and prevents unwanted transesterification [1].

DKR_Kinetics S_R Racemic Substrate (R)-Enantiomer (Fast Reacting) S_S Racemic Substrate (S)-Enantiomer (Slow Reacting) S_R->S_S k_rac (Fast) P_Maj Chiral Product (1R, 2R)-Isomer Major (>95% ee) S_R->P_Maj k_fast (H2, Ru-Cat) P_Min Chiral Product (1S, 2S)-Isomer Minor S_S->P_Min k_slow (H2, Ru-Cat)

Caption: Dynamic Kinetic Resolution (DKR) logic pathway demonstrating rapid base-catalyzed racemization vs. selective hydrogenation.

Experimental Protocol

Self-Validating System Note: To ensure your DKR is functioning correctly, perform a time-course analysis checking conversion versus enantiomeric excess (ee). If the ee drops significantly at >80% conversion, krac​ is insufficient. You must either increase the base concentration or slightly elevate the temperature to restore the krac​≫kslow​ dynamic.

Step-by-Step Methodology

Step 1: In Situ Precatalyst Activation

  • Inside a nitrogen-filled glovebox, weigh out [RuCl(p-cymene)((S)-xylbinap)]Cl (0.002 equiv, 0.2 mol%) and the chiral diamine (S)-DAIPEN (0.002 equiv).

  • Dissolve the solids in anhydrous, degassed CPME (2.0 mL per mmol of substrate).

  • Stir the mixture at 25 °C for 30 minutes. A subtle color change indicates the successful cyclometalation and formation of the active ruthenabicycle.

Step 2: Reactor Loading

  • Transfer the activated catalyst solution to a high-pressure stainless-steel autoclave equipped with a magnetic stir bar or mechanical impeller.

  • Add the racemic α -amino ketone/ester (1.0 equiv, typical scale: 5–10 mmol) dissolved in a minimum volume of CPME.

  • Add sodium tert-pentoxide ( t -PenONa, 0.02 equiv) as the racemization/activation base. Causality Note: t -PenONa is preferred over t -BuOK for α -amino esters as it provides superior enantioselectivity and minimizes substrate degradation[1].

Step 3: Hydrogenation

  • Seal the autoclave and purge the headspace with H2​ gas three times to remove residual inert gas.

  • Pressurize the vessel to 15 atm H2​ . Causality Note: Do not over-pressurize. While simple ketones are often run at 50 atm, lower pressure in DKR prevents the premature reduction of the slow-reacting enantiomer before it can racemize, thereby maximizing the ee [3].

  • Stir the reaction mixture vigorously at 25 °C for 8 to 12 hours.

Step 4: Workup & Analysis

  • Carefully vent the H2​ gas in a fume hood.

  • Quench the reaction mixture with saturated aqueous NH4​Cl (5 mL) to neutralize the base and halt racemization.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Determine the conversion, diastereomeric excess (de), and enantiomeric excess (ee) via chiral HPLC.

Protocol_Workflow A Step 1 Precatalyst Activation [RuCl(p-cymene)((S)-xylbinap)]Cl + DAIPEN B Step 2 Reactor Loading Substrate + Base (t-PenONa) Solvent (CPME) A->B C Step 3 Hydrogenation 15 atm H2 25 °C, 8-12 h B->C D Step 4 Workup & Analysis Depressurize, Quench HPLC (Chiral) C->D

Caption: Step-by-step experimental workflow for the DKR of racemic ketones using the Ru-precatalyst.

Quantitative Data Summary

The following table summarizes expected outcomes based on validated literature parameters for the DKR of racemic α -amino esters and simple ketones using the [RuCl(p-cymene)((S)-xylbinap)]Cl precatalyst system [1][2].

Substrate TypeDiamine LigandBase UsedSolventPressure / TempYield (%)ee (%)
Racemic α -amino ester(S)-DAIPEN t -PenONaCPME15 atm / 25 °C>9996
Racemic α -amino ester(S)-DAIPEN t -BuOKCPME20 atm / 40 °C8991
Acetophenone (Control)(S)-DAIPEN t -BuOKEtOH/iPrOH50 atm / 25 °C>99>99
1-Tetralone (Cyclic)(S)-DAIPEN t -BuOKEtOH/iPrOH30 atm / 25 °C9899

References

  • Matsumura, K., Arai, N., Hori, K., Saito, T., Sayo, N., & Ohkuma, T. (2011). "Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones." Journal of the American Chemical Society, 133(28), 10696-10699. URL: [Link]

  • Ishikawa, H., Yurino, T., Komatsu, R., Gao, M.-Y., Arai, N., Touge, T., Matsumura, K., & Ohkuma, T. (2023). "Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes." Organic Letters, 25(13), 2355-2360. URL: [Link]

Sources

Application

Application of [RuCl(p-cymene)((S)-xylbinap)]Cl in Continuous Flow Asymmetric Hydrogenation

Introduction: A Paradigm Shift in Asymmetric Catalysis The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has placed immense value on efficient and scalable asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Asymmetric Catalysis

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has placed immense value on efficient and scalable asymmetric catalytic transformations. [RuCl(p-cymene)((S)-xylbinap)]Cl, a well-established ruthenium-based catalyst, is renowned for its high enantioselectivity in the asymmetric hydrogenation of a diverse range of prochiral ketones and olefins.[1][2] Traditionally, these reactions are conducted in batch reactors. However, the paradigm is shifting towards continuous flow chemistry, a technology that offers a multitude of advantages over conventional batch processing.[3][4][5]

Continuous flow chemistry revolutionizes chemical manufacturing by conducting reactions in a continuously flowing stream through a reactor.[4] This methodology provides unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction rates, higher yields, and improved safety profiles.[4][6][7] The smaller reactor volumes inherent to flow systems mitigate risks associated with highly exothermic or hazardous reactions, a common characteristic of organometallic catalysis.[4][6] Furthermore, continuous flow processes are readily scalable, a critical factor in drug development and manufacturing.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of [RuCl(p-cymene)((S)-xylbinap)]Cl in continuous flow asymmetric hydrogenation.

Core Concepts: The Synergy of Catalyst and Technology

The efficacy of [RuCl(p-cymene)((S)-xylbinap)]Cl stems from the chiral environment created by the (S)-xylbinap ligand, a bulky and electron-rich bis(phosphine) ligand.[2][8] This ligand coordinates to the ruthenium center, forming a chiral pocket that directs the approach of the substrate, thereby dictating the stereochemical outcome of the hydrogenation.

When this highly selective catalyst is integrated into a continuous flow system, a synergistic effect is achieved. The precise control over reaction conditions afforded by flow reactors allows for the fine-tuning of the catalytic process to maximize enantioselectivity and turnover frequency. The enhanced heat and mass transfer in microreactors or packed-bed reactors ensures uniform reaction conditions, minimizing the formation of byproducts and improving product quality.[4][7]

Visualizing the Workflow: From Reagents to Product

The following diagram illustrates a typical continuous flow setup for the asymmetric hydrogenation of a prochiral ketone using [RuCl(p-cymene)((S)-xylbinap)]Cl.

G cluster_1 Reaction & Control cluster_2 Analysis & Collection Substrate_Solution Substrate Solution (Ketone in Solvent) Pump_A HPLC Pump A Substrate_Solution->Pump_A Catalyst_Solution Catalyst Solution ([RuCl(p-cymene)((S)-xylbinap)]Cl in Solvent) Pump_B HPLC Pump B Catalyst_Solution->Pump_B Hydrogen_Source Hydrogen Gas (Cylinder) MFC Mass Flow Controller Hydrogen_Source->MFC Mixing_Tee Mixing Tee Pump_A->Mixing_Tee Pump_B->Mixing_Tee MFC->Mixing_Tee Reactor Packed-Bed or Coil Reactor Mixing_Tee->Reactor Heating_Module Heating/Cooling Module Inline_Analysis In-line Analytics (e.g., FTIR, UV-Vis) Reactor->Inline_Analysis Back_Pressure_Regulator Back Pressure Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection Inline_Analysis->Back_Pressure_Regulator

Caption: A schematic of a continuous flow asymmetric hydrogenation setup.

Application Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol details the asymmetric hydrogenation of 1-(4-methoxyphenyl)ethan-1-one to (R)-1-(4-methoxyphenyl)ethan-1-ol, a valuable chiral building block.

Materials and Equipment
  • Catalyst: [RuCl(p-cymene)((S)-xylbinap)]Cl

  • Substrate: 1-(4-methoxyphenyl)ethan-1-one

  • Solvent: 2-Propanol (HPLC grade, degassed)

  • Hydrogen Source: High-purity hydrogen gas

  • Continuous Flow System:

    • Two high-pressure liquid chromatography (HPLC) pumps

    • Mass flow controller (MFC) for gas delivery

    • Static mixer or T-piece

    • Packed-bed reactor (e.g., stainless steel column packed with inert support) or a coil reactor

    • Back-pressure regulator

    • Temperature controller for the reactor

    • Product collection vessel

  • Analytical Equipment: Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) for enantiomeric excess (ee) and conversion analysis.

Experimental Procedure

1. Solution Preparation (In an inert atmosphere, e.g., a glovebox):

  • Catalyst Stock Solution (0.01 M): Accurately weigh [RuCl(p-cymene)((S)-xylbinap)]Cl and dissolve it in degassed 2-propanol to the desired concentration.

  • Substrate Stock Solution (0.5 M): Accurately weigh 1-(4-methoxyphenyl)ethan-1-one and dissolve it in degassed 2-propanol.

2. System Setup and Priming:

  • Assemble the continuous flow reactor system as depicted in the workflow diagram.

  • Ensure all connections are secure to withstand the desired operating pressure.

  • Prime the pumps and lines with the solvent (2-propanol) to remove any air from the system.

3. Reaction Execution:

  • Set the reactor temperature to the desired value (e.g., 40 °C).

  • Pressurize the system with hydrogen gas using the mass flow controller and set the back-pressure regulator to the desired pressure (e.g., 20 bar).

  • Begin pumping the substrate and catalyst solutions into the system at the desired flow rates. The ratio of the flow rates will determine the substrate-to-catalyst ratio.

  • The two liquid streams and the hydrogen gas stream converge at the mixing tee before entering the reactor.

  • Allow the system to reach a steady state, which is typically indicated by stable temperature, pressure, and in-line analytical readings if available. This may take several residence times.

  • Once at a steady state, begin collecting the product stream.

4. Sample Analysis:

  • Periodically collect samples from the product stream.

  • Analyze the samples by chiral GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the chiral alcohol product.

Optimization Parameters

The following table summarizes key parameters that can be optimized to achieve the desired performance.

ParameterRangeRationale
Temperature 25 - 60 °CInfluences reaction rate and enantioselectivity. Higher temperatures may increase the rate but can sometimes decrease enantioselectivity.
Pressure 10 - 50 barAffects hydrogen solubility and reaction rate. Higher pressures generally lead to higher reaction rates.
Residence Time 5 - 30 minThe time the reaction mixture spends in the reactor. Longer residence times can lead to higher conversion but may also lead to side reactions.
Substrate/Catalyst Ratio 1000:1 - 10,000:1A key parameter for process efficiency and cost-effectiveness. A higher ratio is desirable for industrial applications.

Catalytic Cycle and Mechanism

The proposed catalytic cycle for the asymmetric hydrogenation of a ketone with a ruthenium-diphosphine catalyst is illustrated below.

G A [RuCl(p-cymene)((S)-xylbinap)]Cl B [RuH(p-cymene)((S)-xylbinap)]+ A->B + H2 - HCl C Ru-Substrate Complex B->C + Ketone D Transition State C->D Hydride Insertion E Ru-Product Complex D->E E->B - Chiral Alcohol

Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

The reaction is initiated by the formation of a ruthenium hydride species.[9] The prochiral ketone then coordinates to the chiral ruthenium complex. The key stereodetermining step is the migratory insertion of the hydride to the carbonyl carbon, which occurs through a highly organized transition state. The chiral ligand dictates the facial selectivity of this insertion, leading to the formation of one enantiomer of the alcohol in excess. The product alcohol is then released, and the catalyst is regenerated for the next catalytic cycle.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The use of in-line analytics allows for real-time monitoring of the reaction, ensuring that the system has reached a steady state and that the reaction is proceeding as expected.[10] The periodic analysis of the product stream by chiral chromatography provides direct feedback on the performance of the catalyst in terms of conversion and enantioselectivity. Any deviation from the expected results would prompt an investigation into the system parameters, ensuring the reliability and reproducibility of the process.

Conclusion: Embracing the Future of Asymmetric Synthesis

The integration of [RuCl(p-cymene)((S)-xylbinap)]Cl into continuous flow systems represents a significant advancement in the field of asymmetric catalysis. This powerful combination offers enhanced safety, precise process control, and seamless scalability, addressing many of the challenges associated with traditional batch manufacturing.[4][6][7] For researchers and professionals in drug development, mastering this technology is not just an advantage but a necessity for the efficient and sustainable production of enantiomerically pure molecules.

References

  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024, September 4). Vertex AI Search.
  • Flow Chemistry in the Pharmaceutical Industry. Syrris.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. (2024, January 18). SEQENS.
  • Advantages of Continuous Flow Synthesis. (2020, March 13). 24/7 BIOPHARMA.
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Vapourtec.
  • Saito, T., et al. (2018). Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]).
  • Rueping, M., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry.
  • Asymmetric reactions in continuous flow. (2009). Beilstein Journal of Organic Chemistry.
  • Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (D-erythro-CER[NDS]).
  • A Continuous-Flow System for Asymmetric Hydrogenation Using Supported Chiral Catalysts. (2025, August 8).
  • Recent Advances in Asymmetric Catalysis in Flow. (2013, March 19).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • Ruthenium Complex Catalysts for Asymmetric Hydrogenation of Olefins and Functionalized Ketones. Tokyo Chemical Industry Co., Ltd. (JP).
  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
  • (S)-RuCl[(p-cymene(BINAP)]Cl. Sigma-Aldrich.
  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021, November 3).
  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021, May 7). IntechOpen.
  • [RuCl(p-cymene)(diphosphine)]Cl.
  • Development of 4,4'-substituted-XylBINAP ligands for highly enantioselective hydrogenation of ketones. (2005, February 18). PubMed.
  • (S)-(-)-XylBINAP. CymitQuimica.
  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Nagoya Industrial Science Research Institute.
  • (S)-(-)-XylBINAP. Tokyo Chemical Industry Co., Ltd. (APAC).
  • (S)-xyl-BINAP. Chemsrc.
  • (S)-XylBINAP-Rh(Acac). sinocompound.
  • (S)-RuCl[(p-cyMene(BINAP)]Cl. Hangzhou LZ Chemical Co., Ltd.
  • Application of Continuous Flow Chemistry in Organic Synthesis. (2023, September 15). ijprajournal.
  • [RuCl(p-cymene)((S)-xylbinap)]Cl. CPHI Online.
  • Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Green Chemistry (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing [RuCl(p-cymene)((S)-xylbinap)]Cl Catalyst Loading

Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with [RuCl(p-cymene)((S)-xylbinap)]Cl —a highly efficient, cationic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with [RuCl(p-cymene)((S)-xylbinap)]Cl —a highly efficient, cationic ruthenium(II) precatalyst utilized for the asymmetric hydrogenation of ketones and olefins[1].

Achieving ultra-low catalyst loadings (high Substrate-to-Catalyst, or S/C ratios) is critical for commercial viability and API purity. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps necessary to push your S/C ratios from a baseline of 1,000 up to 100,000 without sacrificing enantiomeric excess (ee%).

Catalyst Loading Optimization Workflow

Before adjusting parameters, it is crucial to follow a systematic titration workflow. Randomly altering pressure and loading simultaneously will obscure the root cause of reaction failure.

Workflow N1 1. Substrate Purification (Remove Halides/Sulfur) N2 2. Baseline Screening (S/C = 1,000, 10-50 atm H₂) N1->N2 N3 Conversion > 95%? N2->N3 N4 Increase Temp/Pressure or Verify Base Addition N3->N4 No N5 3. Loading Titration (S/C = 10,000 to 100,000) N3->N5 Yes N4->N2 N6 ee% Maintained? N5->N6 N7 Process Lock (Optimal S/C Achieved) N6->N7 Yes N8 Investigate Catalyst Deactivation (O₂, H₂O) N6->N8 No N8->N5

Figure 1: Decision-tree workflow for optimizing S/C (Substrate/Catalyst) loading ratios.

Quantitative Data: Baseline Parameters by Substrate Class

The 3,5-dimethylphenyl groups on the (S)-XylBINAP ligand create a rigid, deep chiral pocket that suppresses the formation of inactive dimeric Ru species, allowing for exceptionally high Turnover Numbers (TON)[2]. Use the table below to establish your baseline parameters before titration.

Substrate ClassRecommended Co-Ligand / AdditiveStarting S/C RatioTarget S/C RatioH₂ Pressure (atm)Temp (°C)Expected ee (%)
Simple Aryl Ketones (S)-DAIPEN + t -BuOK1,000100,0008 - 1025 - 45> 98%
1-Tetralones (Cyclic) 1,4-Diamine + t -BuOK1,00055,0009 - 502595 - 99%
β -Keto Esters None (Direct Inner-Sphere)1,00010,00050 - 10050 - 80> 95%

Self-Validating Protocol: High-Throughput S/C Titration

To reliably achieve S/C ratios > 50,000, you must eliminate all variables that cause premature catalyst death. This protocol ensures that any drop in conversion is strictly due to reaching the catalyst's maximum TON, not external poisoning.

Phase 1: Rigorous Preparation
  • Substrate Distillation: Fractionally distill the ketone substrate over CaH2​ under vacuum.

    • Causality: Trace HCl, water, or sulfur compounds will irreversibly coordinate to the highly oxophilic Ru center, poisoning the catalyst and artificially inflating the required catalyst loading.

  • Solvent Degassing: Subject the reaction solvent (e.g., 2-propanol) to three rigorous freeze-pump-thaw cycles.

    • Causality: Ru(II) is highly susceptible to oxidation to catalytically inactive Ru(III) in the presence of dissolved oxygen.

Phase 2: Precatalyst Activation
  • Complexation (For Unfunctionalized Ketones): In an argon-filled glovebox, combine [RuCl(p-cymene)((S)-xylbinap)]Cl, the chiral diamine (e.g., (S)-DAIPEN), and t -BuOK in the degassed solvent.

    • Causality: The alkaline base facilitates the removal of the chloride and p-cymene ligands, generating the active 16-electron Ru-hydride species required for the metal-ligand bifunctional mechanism[3].

Phase 3: Hydrogenation Execution
  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge with H2​ gas three times, then pressurize to the target baseline (e.g., 10 atm).

    • Causality: Adequate H2​ pressure ensures that the rate-determining step (often H2​ splitting or hydride transfer) is not mass-transfer limited.

  • Reaction: Stir at the designated temperature (e.g., 25 °C) for the baseline time (typically 14 hours for S/C = 100,000)[4].

Phase 4: Self-Validation System
  • Primary Check (Kinetics): Analyze an aliquot via GC/FID or NMR.

    • Validation Checkpoint: If conversion is < 95%, do NOT proceed to chiral analysis . The reaction is stalling due to catalyst death or product inhibition. Return to Phase 1 and re-purify the substrate.

  • Secondary Check (Stereochemistry): If conversion is > 95%, analyze via chiral HPLC.

    • Validation Checkpoint: If ee% matches the baseline (e.g., > 98%), the S/C ratio is validated. Proceed to double the S/C ratio in the next iteration until the ee% begins to degrade.

Troubleshooting & FAQs

Q: Why is a high temperature or strong base required to initiate the reaction? A: Causality:[RuCl(p-cymene)((S)-xylbinap)]Cl is a highly stable 18-electron precatalyst. To enter the catalytic cycle, it must shed the tightly bound η6 -p-cymene ligand to open coordination sites for the substrate and hydrogen. For unfunctionalized ketones, adding a strong base (like t -BuOK) and a diamine facilitates the displacement of p-cymene and chloride, forming the active 16-electron Ru-hydride species[3]. For functionalized ketones (where no diamine is used), thermal activation (> 50 °C) is required to thermally dissociate the p-cymene ligand[2].

Q: My conversion stalls at 50% despite high hydrogen pressure. What is going wrong? A: Causality: This is typically caused by incomplete generation of the active catalyst or trace acid poisoning. If the alkaline base ( t -BuOK) is neutralized by trace acidic impurities in your substrate, the precatalyst cannot shed its chloride ligands, and the catalytic cycle cannot initiate[3]. Action: Titrate your substrate for acidity. If acidic impurities are present, either re-distill the substrate or proportionally increase the equivalents of t -BuOK.

Q: How do I push the S/C ratio from 10,000 to 100,000 without losing enantiomeric excess (ee%)? A: Causality: At ultra-low catalyst loadings, background uncatalyzed reduction or trace chiral poisoning dominates the stereochemical outcome. The XylBINAP ligand's bulky 3,5-xylyl groups naturally prevent inactive Ru-dimer formation, theoretically supporting Turnover Numbers (TON) > 100,000[2]. However, trace oxygen or moisture will irreversibly oxidize the Ru(II) center, causing the active chiral catalyst concentration to plummet while background reduction continues. Action: Perform rigorous freeze-pump-thaw degassing of all solvents and ensure absolute substrate purity.

Q: Can I use this specific catalyst for Dynamic Kinetic Resolution (DKR) of α -substituted β -keto esters? A: Causality: Yes, but the solvent and temperature must be carefully optimized. DKR relies on the substrate epimerizing faster than the hydrogenation rate. If the catalyst loading is too high (e.g., S/C < 1,000), hydrogenation outpaces epimerization, destroying the syn/anti diastereoselectivity. Action: Lower the catalyst loading (increase S/C to 5,000 - 10,000) and use a solvent mixture (like CH2​Cl2​ /MeOH) that promotes rapid enolization.

References

  • Ohkuma, T., et al. "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope." Proceedings of the Japan Academy, Series B, 2010.[2] URL:[Link]

  • Sandoval, C. A., et al. "BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues." Organic Letters, 2004.[4] URL:[Link]

  • Noyori, R., et al. "Metal–ligand bifunctional catalysis for asymmetric hydrogenation." Philosophical Transactions of the Royal Society A, 2005.[3] URL:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [Rucl(P-cymene)((S)-xylbinap)]CL

Operational Safety and Handling Guide:[RuCl(p-cymene)((S)-xylbinap)]Cl As an Application Scientist in catalytic chemistry, I recognize that the successful deployment of chiral transition-metal catalysts requires a dual f...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide:[RuCl(p-cymene)((S)-xylbinap)]Cl

As an Application Scientist in catalytic chemistry, I recognize that the successful deployment of chiral transition-metal catalysts requires a dual focus: preserving the structural integrity of the complex to ensure high enantiomeric excess (ee), and mitigating the acute exposure risks inherent to heavy metal coordination compounds.

This guide provides the authoritative, step-by-step operational and safety protocols for handling [RuCl(p-cymene)((S)-xylbinap)]Cl (CAS: 944451-25-6), a premier Ruthenium-based catalyst developed for asymmetric hydrogenation[1][2].

Chemical Profile & Hazard Causality

Understanding the molecular behavior of[RuCl(p-cymene)((S)-xylbinap)]Cl is critical for anticipating its hazards. The compound is not merely a toxic heavy metal; its specific ligand architecture dictates its risk profile[3].

  • Ruthenium (Ru) Core: Ruthenium complexes are heavy metal toxins. Chronic exposure can lead to cytotoxicity, respiratory sensitization, and severe organ damage.

  • XylBINAP & p-Cymene Ligands: These bulky, highly lipophilic ligands make the catalyst soluble in organic solvents. However, this lipophilicity also drastically increases the bioavailability of the Ruthenium core if it comes into contact with human skin, allowing it to permeate the lipid bilayer of the epidermis much faster than simple inorganic Ruthenium salts.

  • Chloride Counterion: In the presence of high moisture or strong acids, the complex can degrade, potentially off-gassing trace amounts of hydrogen chloride (HCl) gas.

Table 1: Physicochemical & Hazard Summary

Property / SpecificationDataOperational Implication
CAS Number 944451-25-6[1]Use for precise SDS and waste tracking.
Molecular Weight 1041.1 g/mol Requires precise micro-balance weighing.
Physical State Solid (Powder)High risk of aerosolization and inhalation.
Air/Moisture Sensitivity HighMust be handled in an inert atmosphere (Ar/N₂).

Personal Protective Equipment (PPE) & Engineering Controls

To comply with OSHA 29 CFR 1910.132 standards[4], a strict PPE regimen must be enforced. The selection below is based on the specific permeation and physical hazards of this catalyst.

  • Hand Protection (Causality-Driven):

    • Dry Handling: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for weighing the dry powder.

    • Solvent Handling: When dissolving the catalyst in common hydrogenation solvents (e.g., Dichloromethane or Methanol), standard nitrile is rapidly compromised. You must switch to fluorinated rubber gloves or use a double-gloving technique (heavy-duty nitrile over standard nitrile) to prevent solvent-facilitated dermal transport of the Ru-complex.

  • Eye Protection: Snug-fitting, splash-proof chemical goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient due to the fine particulate nature of the dry catalyst.

  • Body Protection: A flame-retardant (FR) lab coat (e.g., Nomex) is mandatory. Because this catalyst is exclusively used in high-pressure hydrogenations, static discharge or solvent flammability is a constant secondary hazard.

  • Engineering Controls: All open handling must occur within a certified glovebox (purged with Argon or Nitrogen) or a Class II Type B2 biological safety cabinet/fume hood to prevent inhalation of aerosolized Ru-dust.

Operational Workflow: Step-by-Step Methodology

The following protocol ensures both the safety of the operator and the catalytic viability of the complex.

Step 1: Containment and Atmosphere Preparation

  • Purge the glovebox with Argon or Nitrogen until O₂ and H₂O levels are below 5 ppm.

  • Transfer the sealed catalyst vial, anti-static weigh boats, and a static-eliminator gun into the antechamber.

Step 2: Precision Weighing

  • Use the static-eliminator gun on the weigh boat. Reasoning: The fine powder of [RuCl(p-cymene)((S)-xylbinap)]Cl is highly prone to static cling, which can cause the powder to jump, leading to inaccurate yields and widespread contamination of the workspace.

  • Weigh the required mass using a micro-spatula.

Step 3: Solvation and Activation

  • Transfer the solid to a Schlenk flask or directly into the reactor liner.

  • Add rigorously degassed, anhydrous solvent (typically DCM, MeOH, or EtOH). Reasoning: Dissolved oxygen will irreversibly oxidize the phosphine (XylBINAP) ligand to a phosphine oxide, instantly killing the catalyst's activity and generating undefined Ru-byproducts.

Step 4: Reactor Loading

  • Seal the reactor, remove it from the glovebox, and connect it to the hydrogen manifold.

  • Purge the headspace with H₂ gas three times before pressurizing to the target operational pressure.

G A Catalyst Storage (Inert Atmosphere, 2-8°C) B Weighing & Transfer (Glovebox / Fume Hood) A->B Transfer under Ar/N2 D Catalyst Activation (H2 Pressure Vessel) B->D Load into reactor C Solvent Preparation (Degassed DCM/MeOH) C->B Add solvent E Reaction Quenching (Vent H2, Add Scavenger) D->E Completion F Waste Segregation (Heavy Metal / Ru Waste) E->F Collect waste

Workflow for the safe handling and operational deployment of[RuCl(p-cymene)((S)-xylbinap)]Cl.

Spill Response & Disposal Plan

Improper disposal of Ruthenium complexes violates EPA regulations and poses severe environmental toxicity risks[5].

Immediate Spill Response:

  • Never dry-sweep. Sweeping aerosolizes the heavy metal powder, creating an immediate inhalation hazard.

  • If spilled in powder form, gently cover the spill with damp, solvent-compatible absorbent pads (using a low-volatility solvent like isopropanol to wet the pad).

  • Wipe inward from the edges to prevent spreading. Place all contaminated wipes into a dedicated, sealable hazardous waste container.

Disposal & Segregation (EPA 40 CFR Part 262 Compliance):

  • Do Not Mix: Never dispose of Ruthenium-BINAP waste in standard "Halogenated" or "Non-Halogenated" organic waste carboys. The heavy metal can catalyze unintended, exothermic side-reactions with other organic lab waste.

  • Labeling: Collect all reaction liquors, quench solutions, and contaminated consumables in a dedicated carboy explicitly labeled: "Hazardous Waste: Heavy Metal (Ruthenium) and Phosphine Organics."

  • Scavenging: For large-scale operations, treat the post-reaction mixture with a metal scavenger (e.g., QuadraPure™ or silica-supported thiols) to strip the Ruthenium from the solution prior to standard solvent disposal.

References

  • NextSDS. "Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium (40 CFR Part 262)." United States EPA. Available at: [Link]

  • Takasago International Corporation. "Catalysts & Ligands: Asymmetric Hydrogenation." Takasago Fine Chemicals. Available at: [Link]

Sources

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